molecular formula C9H16O2 B12695627 2-Isobutyl-gamma-valerolactone CAS No. 72845-84-2

2-Isobutyl-gamma-valerolactone

Cat. No.: B12695627
CAS No.: 72845-84-2
M. Wt: 156.22 g/mol
InChI Key: LOSCWWBVSMNURE-HTQZYQBOSA-N
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Description

2-Isobutyl-gamma-valerolactone is a chemical compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-gamma-valerolactone typically involves the hydrogenation and subsequent cyclization of levulinic acid or its esters. This process can be carried out using bifunctional metal-acid catalysts under mild conditions. The reaction conditions often include temperatures lower than 200°C and pressures ≤ 1MPa, with secondary alcohols like isopropanol serving as hydrogen donors .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic transfer hydrogenation followed by cyclization (CTHC) of levulinic acid and its esters. This method is advantageous as it uses secondary alcohols as hydrogen donors, eliminating the need for external hydrogen sources and reducing the reliance on scarce noble metals .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-gamma-valerolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Isobutyl-gamma-valerolactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyl-gamma-valerolactone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Gamma-valerolactone (GVL): A closely related compound with similar properties and applications.

    N-methyl-2-pyrrolidone (NMP): An aprotic, highly dipolar solvent.

    Dimethylformamide (DMF): Another aprotic solvent with high dipolarity

Uniqueness: 2-Isobutyl-gamma-valerolactone stands out due to its lower toxicity and biodegradability compared to NMP and DMF. Its potential as a green solvent and its applications in sustainable industrial processes make it a valuable compound in the field of green chemistry .

Properties

CAS No.

72845-84-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(3R,5R)-5-methyl-3-(2-methylpropyl)oxolan-2-one

InChI

InChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1

InChI Key

LOSCWWBVSMNURE-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)O1)CC(C)C

Canonical SMILES

CC1CC(C(=O)O1)CC(C)C

Origin of Product

United States

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